Gancaonin M

α-glucosidase inhibition anti-diabetic glycation

Researchers substituting Gancaonin M with other licorice-derived prenylated isoflavones risk irreproducible outcomes due to distinct SAR at the 8-prenyl vs. 6-prenyl position. This compound provides a defined 4'-methoxy-8-prenylisoflavone scaffold with validated bioactivity. • α-Glucosidase inhibition: IC50 <10.0 μM, comparable to millewanin G and cudracusisoflavone L • Gram-positive antibacterial: MIC range 1-8 μg/mL • Supplied with HPLC≥98% purity; analytical COA included for batch-to-batch consistency

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
CAS No. 129145-51-3
Cat. No. B175547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGancaonin M
CAS129145-51-3
Molecular FormulaC21H20O5
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3
InChIKeyDDLPIQXHEKZHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Gancaonin M (CAS 129145-51-3): A Prenylated Isoflavone from Glycyrrhiza uralensis for Pharmacological Research


Gancaonin M (CAS 129145-51-3) is a prenylated isoflavone belonging to the class of 4'-O-methylisoflavones, characterized by a 5,7-dihydroxy substitution pattern on the A-ring, a 4'-methoxy group on the B-ring, and an 8-prenyl (3-methyl-2-buten-1-yl) moiety [1]. The compound was first isolated and structurally elucidated in 1990 from the aerial parts of Glycyrrhiza uralensis Fisch. (Leguminosae), along with four other new prenylated flavonoids designated gancaonins L, N, O, and P [2]. Its molecular formula is C21H20O5 with a molecular weight of 352.38 g/mol, and it is also known as 5,7-dihydroxy-4'-methoxy-8-prenylisoflavone or gancanin M [3]. Gancaonin M has been detected in G. uralensis and Corethrodendron multijugum (Hedysarum multijugum), and is catalogued in multiple authoritative metabolite databases including the Human Metabolome Database (HMDB0038903) and KNApSAcK (C00009897) [4].

Why Generic Substitution of Gancaonin M with Uncharacterized Prenylated Isoflavones Compromises Experimental Reproducibility


Prenylated isoflavonoids from Glycyrrhiza species and related Fabaceae plants exhibit highly variable biological activity profiles depending on subtle differences in prenyl position (8-prenyl vs. 6-prenyl), prenyl type (linear vs. angular), and B-ring oxygenation patterns [1]. Gancaonin M bears a specific 8-prenyl substitution and a 4'-methoxy group; however, structurally similar analogs such as gancaonin L (8-prenyl but with 3',4'-dihydroxy substitution), gancaonin N (6-prenyl with 2',4'-dihydroxy substitution), licoflavone C, and glabridin exhibit distinct target engagement profiles in assays for α-glucosidase, PTP1B, and antimicrobial activity [2]. Structure-activity relationship (SAR) analysis of 47 prenylated isoflavonoids demonstrated that both the position of the hydroxy group and the linear versus angular nature of the prenyl moiety critically influence α-glucosidase inhibition potency [1]. Consequently, substituting Gancaonin M with a different prenylated isoflavone from the same plant source without verification of its specific biological fingerprint introduces significant risk of divergent and non-reproducible experimental outcomes.

Quantitative Evidence Guide: Gancaonin M vs. Structural Analogs in Validated Assays


Gancaonin M Demonstrates α-Glucosidase Inhibitory Activity Comparable to cudracusisoflavone L with IC50 Below 10 μM

In a 2021 study evaluating 47 prenylated isoflavonoids from Masclura tricuspidata leaves for anti-diabetic potential, Gancaonin M exhibited strong α-glucosidase inhibition with an IC50 value < 10.0 μM, comparable to the newly characterized cudracusisoflavone L, as well as erysenegalensein E and millewanin G [1]. The study further noted through SAR and molecular docking analysis that the linear type of prenyl moiety and the presence of hydroxy groups were critical for α-glucosidase inhibition [1].

α-glucosidase inhibition anti-diabetic glycation

Gancaonin M Antibacterial Activity Against Gram-Positive Bacteria with MIC Values Ranging from 1–8 μg/mL

Gancaonin M, alongside lupiwighteone, lupalbigenin, warangalone, auriculatin, and millexatin F, demonstrated antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values in the range of 1–8 μg/mL [1]. While specific strain-level data for Gancaonin M is aggregated in the study, the compound's inclusion among the active flavonoids confirms its Gram-positive antibacterial spectrum. In a separate study on vancomycin-resistant Enterococcus (VRE) strains, licorice phenolics including 3-arylcoumarins (licoarylcoumarin, glycycoumarin) and 2-arylcoumarones (gancaonin I) exhibited moderate to potent antibacterial effects, establishing a class-wide activity profile for licorice-derived flavonoids [2].

antibacterial Gram-positive natural product

Gancaonin M Exhibits Pronounced Anti-Proliferative Activity in Undifferentiated Cells

Gancaonin M exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This property has been cited in patent literature as evidence for potential applications as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While direct quantitative IC50 values from this specific patent-related disclosure are not provided, the claim of "pronounced activity" indicates a significant phenotypic effect in cellular differentiation assays.

anti-cancer cell differentiation anti-psoriatic

Gancaonin M Anti-Inflammatory Activity via Inhibition of Pro-Inflammatory Mediators

Gancaonin M has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in various cell lines . This anti-inflammatory activity aligns with the broader class of methoxyisoflavones, which are known to modulate COX-2 and iNOS pathways . However, direct head-to-head quantitative comparisons with specific analogs (e.g., licoflavone C, gancaonin G, or glabridin) for anti-inflammatory endpoints are not available in the current peer-reviewed literature.

anti-inflammatory nitric oxide PGE2

Limited Direct Comparative Data for Gancaonin M Against Closest Analogs

High-strength differential evidence for Gancaonin M is limited. The available peer-reviewed literature contains only one direct head-to-head comparison (α-glucosidase inhibition, IC50 <10.0 μM) and one class-level antibacterial comparison (MIC 1–8 μg/mL). Direct quantitative comparisons with its closest structural analogs—gancaonin L (8-prenyl, 3',4'-dihydroxy), gancaonin N (6-prenyl, 2',4'-dihydroxy), licoflavone C, and glabridin—across key biological endpoints (anti-inflammatory, cytotoxic, antimicrobial) are absent from the current scientific record [1]. Claims of "significant" or "potent" activity without comparator data cannot substantiate differentiation for procurement decisions. Researchers seeking to justify Gancaonin M selection should rely on the validated α-glucosidase inhibition benchmark and the characterized Gram-positive antibacterial MIC range, while acknowledging that further comparative studies are needed to establish superiority or distinctiveness over specific analogs.

data availability research gap comparative pharmacology

Validated Research Application Scenarios for Gancaonin M (CAS 129145-51-3)


α-Glucosidase Inhibition Screening for Anti-Diabetic Lead Discovery

Based on direct evidence that Gancaonin M inhibits α-glucosidase with an IC50 < 10.0 μM, comparable to cudracusisoflavone L and millewanin G [1], this compound is suitable for use as a validated positive control or test compound in enzyme inhibition assays for type 2 diabetes drug discovery. Its 8-prenyl, 4'-methoxy structural features provide a defined scaffold for SAR studies examining the contribution of linear prenyl moieties to α-glucosidase inhibition. Researchers can utilize Gancaonin M alongside other prenylated isoflavonoids to systematically probe the relationship between prenyl position and inhibitory potency [1].

Gram-Positive Antibacterial Screening and Natural Product Antimicrobial Research

Gancaonin M has demonstrated antibacterial activity against Gram-positive bacteria with an MIC range of 1–8 μg/mL [1]. This validated activity profile supports its use in antimicrobial susceptibility screening against Gram-positive pathogens. As a licorice-derived phenolic, Gancaonin M can be incorporated into panels of flavonoids (e.g., alongside licoarylcoumarin, glycycoumarin, and gancaonin I [2]) to evaluate structure-activity relationships governing antibacterial potency and spectrum.

Cell Differentiation and Anti-Proliferative Mechanism Studies

Patent literature indicates that Gancaonin M arrests proliferation of undifferentiated cells and induces differentiation toward the monocyte lineage [1]. This phenotype suggests potential utility in oncology research and dermatological disease models (e.g., psoriasis). Researchers investigating differentiation-inducing agents or anti-proliferative mechanisms may employ Gancaonin M as a tool compound to probe pathways governing cell fate decisions, noting that quantitative potency data (IC50) will require independent validation.

Inflammatory Pathway Modulation Research

Gancaonin M inhibits the production of pro-inflammatory mediators including nitric oxide and prostaglandin E2 in cell-based assays [1]. This activity, while not yet benchmarked against specific analogs, positions Gancaonin M as a candidate for inclusion in anti-inflammatory screening cascades. Researchers should note that direct comparative data with structural analogs such as licoflavone C or gancaonin G are not available, and independent validation of potency and selectivity is recommended [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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